1-Metil-2-oxo-1,2-dihidropiridina-4-carboxilato de metilo

Descripción general

Descripción

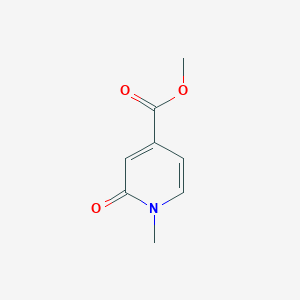

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyridine and is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Aplicaciones Científicas De Investigación

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and the development of new chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents and is investigated for its therapeutic potential.

Industry: The compound is used in the production of various industrial chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of m-nitrobenzaldehyde with ethyl chloroacetate in the presence of piperidine and glacial acetic acid. The reaction is carried out in benzene, and the water generated during the reaction is continuously removed using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: It can undergo substitution reactions where different functional groups replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mecanismo De Acción

The mechanism of action of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to changes in cellular processes and biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid

- Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

- Methyl 1-methyl-1,2-dihydropyridine-3-carboxylate

Uniqueness

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific structure and reactivity, which make it suitable for various applications in organic synthesis and pharmaceuticals. Its ability to undergo multiple types of chemical reactions and form diverse products further enhances its versatility .

Actividad Biológica

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (also known as Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| CAS Number | 20845-23-2 |

| Purity | ≥97% |

| Appearance | Light yellow to yellow solid |

This compound is classified as a small molecule with a high solubility profile, making it suitable for various biological applications.

Biological Activity

Research has demonstrated that Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate exhibits several biological activities:

1. Antitumor Activity

Studies have indicated that derivatives of dihydropyridine compounds can inhibit cancer cell proliferation. For instance, certain modifications to the dihydropyridine structure have shown promising results in reducing tumor growth in vitro and in vivo models. The mechanism involves the induction of apoptosis in cancer cells and inhibition of angiogenesis .

2. Antibacterial Properties

The compound has also been evaluated for its antibacterial effects against various strains of bacteria. It was noted that Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate demonstrated significant activity against Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

3. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation and alleviate symptoms associated with inflammatory diseases .

Case Studies

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate and tested their effects on human cancer cell lines. The results demonstrated that specific derivatives inhibited cell growth by over 50% compared to controls, suggesting a strong potential for development as an anticancer agent .

Case Study 2: Antibacterial Screening

A comprehensive screening of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate against common pathogenic bacteria revealed a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Staphylococcus aureus. This case highlights its potential as a lead compound for antibiotic development .

Research Findings

Recent studies have further elucidated the structure–activity relationship (SAR) of this compound:

- Structural Modifications : Variations in substituents on the pyridine ring significantly influence biological activity. For example, introducing electron-withdrawing groups enhances antitumor activity.

- Mechanistic Insights : Research indicates that the compound may exert its effects through modulation of specific signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway .

- Bioavailability and Pharmacokinetics : The compound's favorable bioavailability profile suggests it could be effectively absorbed when administered orally or intravenously, making it a viable candidate for drug formulation .

Propiedades

IUPAC Name |

methyl 1-methyl-2-oxopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-4-3-6(5-7(9)10)8(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKRJZUSDCFNHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.